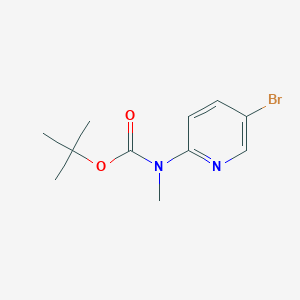

2-(N-BOC-N-methylamino)-5-bromopyridine

Overview

Description

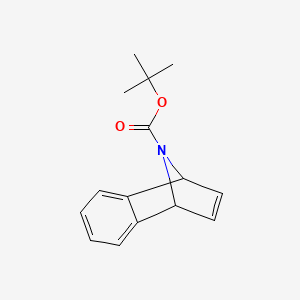

The compound "2-(N-BOC-N-methylamino)-5-bromopyridine" is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The molecule consists of a pyridine ring substituted with a bromine atom and a protected methylamino group. The protection of the amino group is typically achieved using a tert-butoxycarbonyl (BOC) group, which is a common protecting group in organic synthesis for amines.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 2-bromo-6-isocyanopyridine has been reported to be efficient and stable, making it a suitable reagent for multicomponent chemistry . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the complexity and regioselectivity involved in pyridine chemistry . Although the exact synthesis of "2-(N-BOC-N-methylamino)-5-bromopyridine" is not detailed in the provided papers, these studies give insight into the methodologies that could be applied to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These methods provide detailed information about the arrangement of atoms, intermolecular interactions, and electronic properties of the molecules. For example, the crystal packing and hydrogen bonding interactions are crucial for understanding the stability and reactivity of these compounds .

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions due to their nucleophilic and electrophilic sites. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid demonstrates the reactivity of such compounds under electrochemical conditions . Additionally, the interaction of pyridine derivatives with metal ions to form complexes, as seen in the synthesis of 2-aminopyridinium tribromocuprate(II), highlights their coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their spectroscopic characteristics, thermal behavior, and electronic properties, are often investigated to understand their potential applications. For example, the vibrational frequencies and electronic characteristics of 2-Amino-3-bromo-5-nitropyridine have been studied using DFT calculations and spectroscopic methods . These properties are essential for predicting the behavior of the compounds in various environments and for their potential use in materials science, such as in the development of non-linear optical (NLO) materials .

Scientific Research Applications

Synthesis and Chemical Transformations

2-(N-BOC-N-methylamino)-5-bromopyridine is a chemical compound used as an intermediate in various chemical synthesis processes. Notably, it has been employed in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key molecule in the development of antagonists for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. The synthesis involved a series of reactions including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, achieving an overall yield of 67% (Hirokawa, Horikawa & Kato, 2000).

Radioligand Imaging

It has also been utilized in the synthesis of radioligands for positron emission tomography (PET), such as [(11)C]MK-1064. This compound has potential applications in imaging orexin-2 receptors, crucial for understanding various neurological conditions. The synthesis process for the precursor and the target tracer was comprehensive, involving multiple steps and yielding high radiochemical purity and specific activity (Gao, Wang & Zheng, 2016).

Chemical Intermediates and Material Synthesis

Furthermore, this compound serves as a fundamental building block in synthesizing various pharmaceutical and chemical intermediates. For example, electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid has been explored to produce 6-aminonicotinic acid, showcasing the compound's versatility in material synthesis and its potential in developing green chemistry processes (Feng, Huang, Liu & Wang, 2010).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTZSPWLJTZRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458469 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227939-01-7 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)